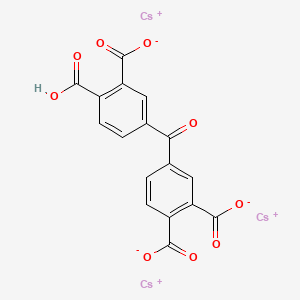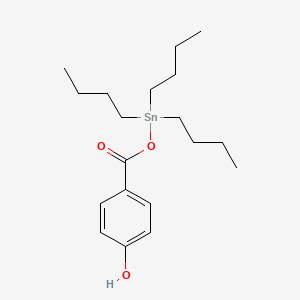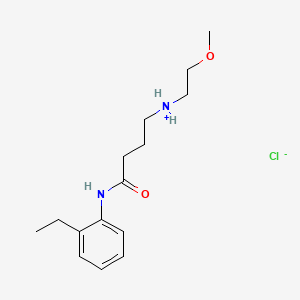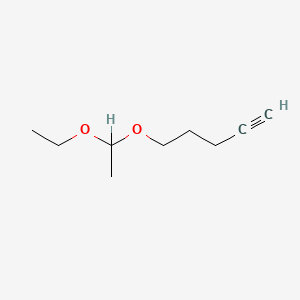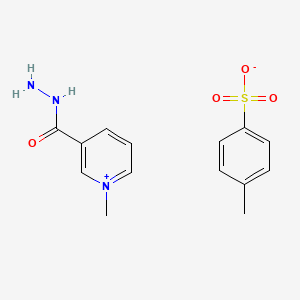
Methyl nicotinium p-toluene sulfonate hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide is a compound with the molecular formula C14H18N3O4S and a molecular weight of 324.3749. This compound is known for its unique chemical structure, which combines a sulfonic acid group with a pyridine carbohydrazide moiety. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide typically involves the reaction of 4-methylbenzenesulfonic acid with 1-methylpyridine-5-carbohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product. The production process includes stringent quality control measures and cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, sulfinates, and substituted pyridine derivatives. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyridine carbohydrazide moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the pyridine carbohydrazide moiety.
Toluene-4-sulfonic acid: Similar sulfonic acid group but different aromatic ring substitution.
Pyridine-3-carbohydrazide: Contains the carbohydrazide group but lacks the sulfonic acid group.
Uniqueness
4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide is unique due to its combination of sulfonic acid and pyridine carbohydrazide groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
5406-79-1 |
|---|---|
Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O.C7H8O3S/c1-10-4-2-3-6(5-10)7(11)9-8;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
QVMQPBSIOKAITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


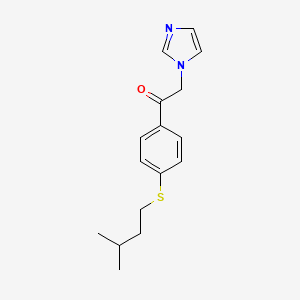

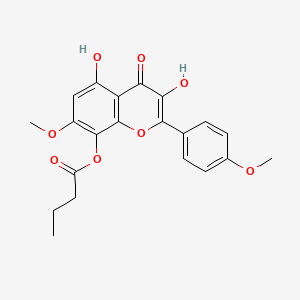
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
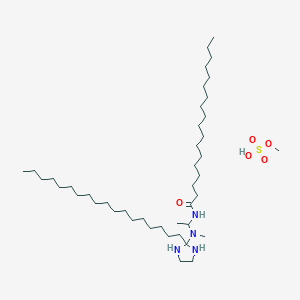
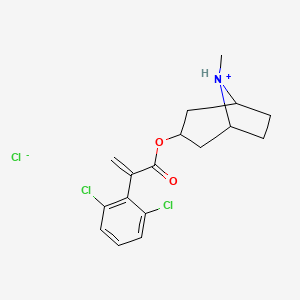
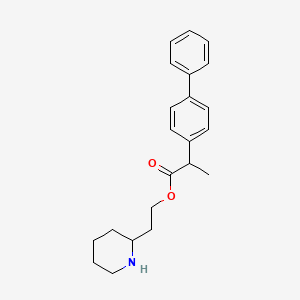
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
